molecular formula C18H17F3N2O4 B2380918 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034576-66-2

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2380918
CAS RN: 2034576-66-2
M. Wt: 382.339
InChI Key: ZSBLEWMGMDOVBZ-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.339. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis Techniques

The synthesis of ureas, including those with complex structures similar to 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, has been explored through various methods. One approach involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, providing a racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids under mild conditions. This environmentally friendly method emphasizes good yields and the compatibility with common protecting groups, highlighting a cost-effective synthesis route for complex ureas (Thalluri et al., 2014).

Another synthesis technique involves the classical Curtius rearrangement, utilized for transforming 2-(alkylcarbonyl)benzoic acids into azide derivatives and subsequently to ureas. This process underscores the ability to efficiently create urea derivatives from simpler precursors, emphasizing the versatility and applicability of this method in synthesizing complex urea structures (Khouili et al., 2021).

Chemical Reactions and Transformations

Research on phenyl(trichloromethyl)carbinol's reactions with substituted thioureas demonstrates the formation of various heterocyclic compounds, including ureas, through steps that involve initial sulfur anion attacks on intermediate epoxides. This study provides insights into the reactivity and potential applications of ureas in synthesizing heterocyclic compounds (Reeve & Coley, 1979).

Antioxidant Properties

The antioxidant determination of coumarin-substituted heterocyclic compounds, prepared in a dioxin-ethanol medium, showcases the application of urea derivatives in enhancing antioxidant activities. This research highlights the potential of urea compounds in medicinal chemistry, especially concerning their scavenging abilities against free radicals (Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c19-18(20,21)12-3-1-2-4-13(12)23-17(25)22-10-14(24)11-5-6-15-16(9-11)27-8-7-26-15/h1-6,9,14,24H,7-8,10H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBLEWMGMDOVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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